molecular formula C13H18ClN3 B1470795 4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine CAS No. 1412954-66-5

4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine

Cat. No. B1470795
M. Wt: 251.75 g/mol
InChI Key: ZNABJSJYTZCNAP-UHFFFAOYSA-N
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Description

“4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been accomplished through various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of “4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine” is C13H18ClN3 . The structure of this compound includes a pyrimidine ring, which is an integral part of DNA and RNA, imparting diverse pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimidine derivatives, including those with chloro and cyclopropyl groups, are synthesized through various chemical reactions, including nucleophilic substitution and coupling reactions, which are fundamental in the development of small molecule drugs. For instance, a study developed a rapid synthesis method for an important intermediate of anticancer drugs, highlighting the compound's significance in pharmaceutical research (Kou & Yang, 2022).
  • Chloropyrimidine derivatives have been utilized as active dehydrating and desulfhydrylating reagents, offering a versatile approach for the synthesis of various organic compounds, including carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles (Kondo et al., 1981).

Potential Pharmaceutical Applications

  • Research on pyrimidine derivatives also focuses on their potential pharmaceutical applications, such as antiviral, anticancer, and anti-inflammatory properties. For example, some studies have synthesized pyrimidine derivatives to evaluate their antiretroviral activity, highlighting their significant inhibitory effects on retrovirus replication in cell culture (Hocková et al., 2003).
  • Another study synthesized and evaluated 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which could target multiple pathological routes in Alzheimer's disease. This highlights the chemical's role in developing treatments for neurodegenerative diseases (Mohamed et al., 2011).

Structural and Quantum Chemical Studies

  • Quantum chemical calculations and crystal structure analyses of pyrimidine derivatives provide insights into their molecular properties, interaction potential, and pharmaceutical relevance. For instance, a study on 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester through quantum chemical calculations and Hirshfeld surface analysis elucidated the compound's structural characteristics and intermolecular interactions, which are crucial for understanding its biological activity (Gandhi et al., 2016).

Future Directions

The future directions in the research of pyrimidine derivatives could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new pyrimidines as anti-inflammatory agents is a potential area of research .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-9-4-2-3-7-17(9)12-8-11(14)15-13(16-12)10-5-6-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNABJSJYTZCNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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